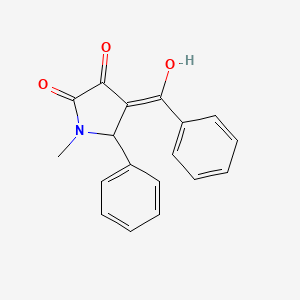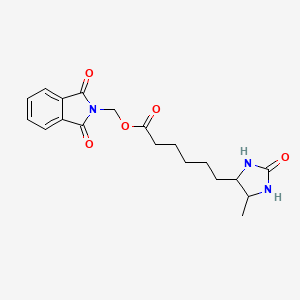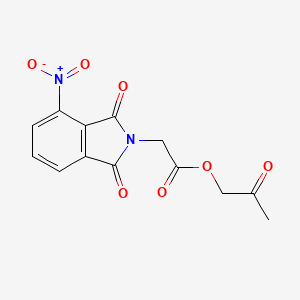![molecular formula C17H15BrO4 B10881273 (2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID is an organic compound with a complex structure that includes benzyl, bromine, and methoxy functional groups attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while substitution of the bromine atom can produce various substituted phenylacrylic acids.
Scientific Research Applications
3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methoxy groups can enhance binding affinity to specific targets, while the acrylic acid moiety can participate in covalent interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(BENZYLOXY)-2-CHLORO-5-METHOXYPHENYL]ACRYLIC ACID
- 3-[4-(BENZYLOXY)-2-FLUORO-5-METHOXYPHENYL]ACRYLIC ACID
- 3-[4-(BENZYLOXY)-2-IODO-5-METHOXYPHENYL]ACRYLIC ACID
Uniqueness
3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
Molecular Formula |
C17H15BrO4 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
(E)-3-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-15-9-13(7-8-17(19)20)14(18)10-16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
InChI Key |
LVPDDMLRTRPAOZ-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B10881194.png)
![2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881196.png)

![[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B10881229.png)
![1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10881231.png)
![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)





![(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B10881263.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10881270.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)
